2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Overview
Description
2-chloro-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C4H5ClF3NO and its molecular weight is 175.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Xanthate‐Transfer Approach to α‐Trifluoromethylamines :
- In this study, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide was utilized in the synthesis of α‐trifluoromethylamines, which are important in the development of biologically active compounds and fluorinated derivatives. The research highlighted the use of xanthate transfer in this process and explored its applications in waste disposal and radical additions to indolines (Gagosz & Zard, 2006).
Novel Synthesis of Chloroacetamide Derivatives :
- A novel synthetic approach was developed for preparing novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides. This research demonstrated the scope and limitations of synthesizing new chloroacetamide derivatives via C-amidoalkylation of aromatics (Aizina, Rozentsveig, & Levkovskaya, 2011).
Metabolism of Chloroacetamide Herbicides :
- This study explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. It provided insights into the carcinogenicity of these compounds, which involves complex metabolic pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Spectroscopic Features :
- The synthesis, structural, and spectroscopic features of this compound derivatives were examined. The study involved X-ray analysis and quantum chemical calculations, contributing to the understanding of the properties and behaviors of these compounds in various phases and media (Sterkhova, Lazarev, & Lazareva, 2019).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with it is H314, which means it causes severe skin burns and eye damage . Various precautionary statements are associated with it, including P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
Biochemical Analysis
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics .
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF3NO/c5-1-3(10)9-2-4(6,7)8/h1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIXZMVHMMALGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368294 | |
Record name | 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170655-44-4 | |
Record name | 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.